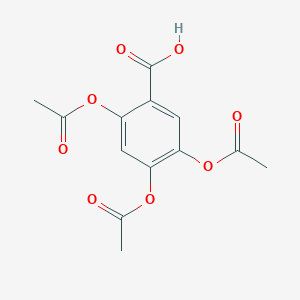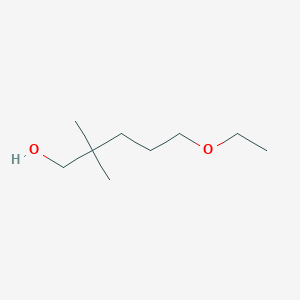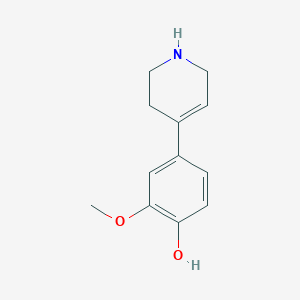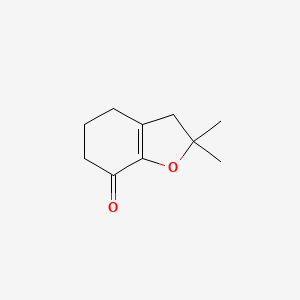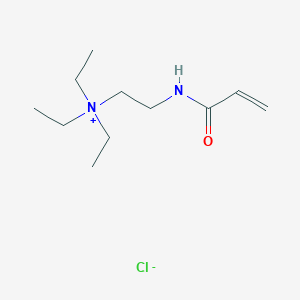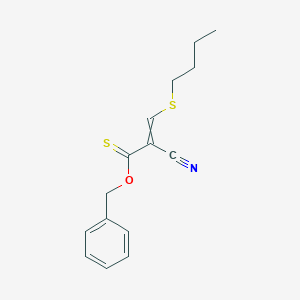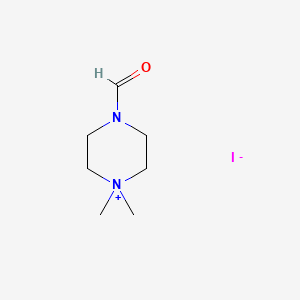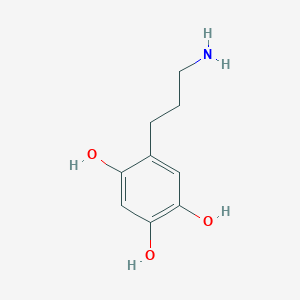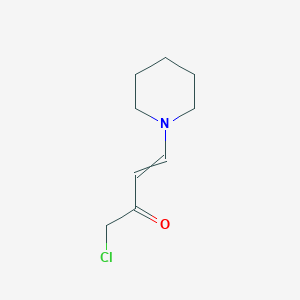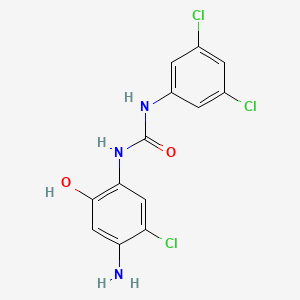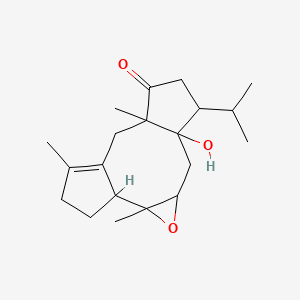
Roseatoxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Roseatoxide is a diterpenoid compound derived from the plant Hypoestes rosea It belongs to the class of fusicoccanes, which are known for their unique dicyclopenta[a,d]cyclooctane skeleton
Preparation Methods
Synthetic Routes and Reaction Conditions
Roseatoxide can be synthesized through several methods. One common approach involves the photooxygenation of citronellol to produce an allyl hydroperoxide intermediate. This intermediate is then reduced with sodium sulfite to yield a diol, which undergoes ring-closure with sulfuric acid to form both cis- and trans-isomers of this compound .
Industrial Production Methods
Industrial production of this compound often involves the biotransformation of citronellol using microbial processes. This method is advantageous as it offers a single-step reaction with potentially higher yields and fewer by-products compared to traditional chemical synthesis .
Chemical Reactions Analysis
Types of Reactions
Roseatoxide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding epoxides and hydroxylated derivatives.
Reduction: Reduction reactions can convert this compound into its dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as sodium methoxide and potassium tert-butoxide are used for nucleophilic substitution reactions.
Major Products Formed
Scientific Research Applications
Roseatoxide has a wide range of scientific research applications:
Chemistry: Used as a starting material for the synthesis of other complex molecules.
Biology: Studied for its role in plant defense mechanisms and interactions with other organisms.
Medicine: Investigated for its potential anti-inflammatory, antifungal, and anticancer properties.
Industry: Utilized in the fragrance industry due to its pleasant aroma and stability.
Mechanism of Action
The mechanism of action of roseatoxide involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of certain enzymes and receptors, leading to various biological effects. For example, this compound can inhibit the growth of certain fungi by disrupting their cell membrane integrity and interfering with essential metabolic processes .
Comparison with Similar Compounds
Roseatoxide is unique among fusicoccanes due to its specific structural features and biological activities. Similar compounds include:
Fusicoccin: Known for its role in plant physiology and as a tool in biochemical research.
Anadensin: Exhibits antibacterial and biofilm-inhibiting properties.
Barbifusicoccin A and B: Found in liverworts and known for their biological activities.
This compound stands out due to its diverse applications and potential for further research and development in various fields.
Properties
CAS No. |
90706-57-3 |
|---|---|
Molecular Formula |
C20H30O3 |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
6-hydroxy-2,10,13-trimethyl-7-propan-2-yl-3-oxatetracyclo[10.3.0.02,4.06,10]pentadec-12-en-9-one |
InChI |
InChI=1S/C20H30O3/c1-11(2)15-8-16(21)18(4)9-13-12(3)6-7-14(13)19(5)17(23-19)10-20(15,18)22/h11,14-15,17,22H,6-10H2,1-5H3 |
InChI Key |
IHPNQAPFMSFVLC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CC3(C(=O)CC(C3(CC4C(C2CC1)(O4)C)O)C(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


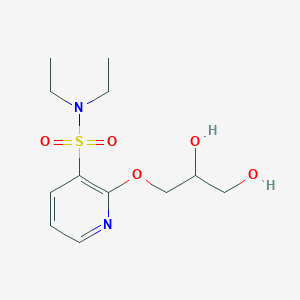
![N-[2-(Methylamino)cyclohexylidene]hydroxylamine](/img/structure/B14364617.png)
![[1-(Benzenesulfonyl)-3-methyl-3-nitrobutan-2-yl]benzene](/img/structure/B14364625.png)
